Alisertib sodium anhydrous
CAS No.: 1028486-06-7
Cat. No.: VC0517970
Molecular Formula: C27H20ClFN4NaO4
Molecular Weight: 541.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1028486-06-7 |
---|---|
Molecular Formula | C27H20ClFN4NaO4 |
Molecular Weight | 541.9 g/mol |
IUPAC Name | sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate |
Standard InChI | InChI=1S/C27H20ClFN4O4.Na/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33); |
Standard InChI Key | UDTGEKCUEBGDEV-UHFFFAOYSA-N |
SMILES | COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.[Na+] |
Canonical SMILES | COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC.[Na] |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Formula and Weight
Alisertib sodium anhydrous has the molecular formula C27H19ClFN4O4.Na with a molecular weight of 540.905 g/mol . The compound is classified as achiral, lacking defined stereocenters as indicated by its chemical structure and properties .
Structural Characteristics
The chemical structure of alisertib sodium anhydrous consists of a complex heterocyclic system with several key functional groups. Its IUPAC name is sodium 4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d]benzazepin-2-yl]amino]-2-methoxybenzoate . The compound contains several aromatic rings, including a pyrimidine and benzazepine system, with key substituents including chloro, fluoro, methoxy, and amino groups .
The SMILES notation for the compound is:
[Na+].COC1=CC(NC2=NC=C3CN=C(C4=CC(Cl)=CC=C4C3=N2)C5=C(OC)C=CC=C5F)=CC=C1C([O-])=O
Property | Value |
---|---|
Molecular Formula | C27H19ClFN4O4.Na |
Molecular Weight | 540.905 g/mol |
CAS Number | 1028486-06-7 |
InChIKey | AIUYVPGHBMKGAC-UHFFFAOYSA-M |
Stereochemistry | Achiral |
Charge | 0 |
Defined Stereocenters | 0/0 |
Pharmacological Properties
Mechanism of Action
Alisertib sodium anhydrous functions through the same mechanism as its parent compound, alisertib, by selectively inhibiting aurora kinase A (AURKA). Aurora kinase A is a serine/threonine kinase that plays essential roles in mitotic processes, including centrosome maturation, spindle assembly, and chromosome alignment . The compound exhibits selective inhibition of AURKA over aurora kinase B (AURKB) with a selectivity ratio exceeding 200-fold in cellular assays .
The inhibition of AURKA by alisertib produces phenotypic effects consistent with the disruption of normal mitotic processes, including decreased formation of bipolar spindles and improper chromosome alignment. In the HCT-116 xenograft model, alisertib induced a dose-dependent decrease in bipolar and aligned chromosomes, confirming its on-target activity against AURKA .
The compound's primary molecular targets and their associated potencies are summarized in the following table:
Target | Pharmacology | Potency |
---|---|---|
Aurora Kinase A (AURKA) | Inhibitor | 1.2 nM [IC50] |
Aurora Kinase B (AURKB) | Inhibitor | 76.7 nM [IC50] |
FLT3 | Inhibitor | 16.0 nM [IC50] |
Clinical Development
Clinical Trials
Alisertib has undergone multiple clinical trials for various cancer indications. Most notably, a phase II study (A091102) was conducted through the Alliance for Clinical Trials in Oncology to evaluate alisertib in advanced or metastatic sarcoma . This study enrolled 72 patients across 24 sites, categorized into histology-defined cohorts including liposarcoma, leiomyosarcoma, undifferentiated sarcoma, malignant peripheral nerve sheath tumor, and other sarcoma types .
The treatment regimen consisted of alisertib 50 mg orally twice daily on days 1-7 of 21-day cycles. The primary endpoint was objective response rate, with progression-free survival as a secondary endpoint .
Results from this phase II study showed:
-
One partial response (PR) in the "other sarcoma" cohort, which led to expanded enrollment in this group
-
Two confirmed partial responses in angiosarcoma cases
-
One unconfirmed partial response in dedifferentiated chondrosarcoma
-
12-week progression-free survival rates of 73% (liposarcoma), 44% (leiomyosarcoma), 36% (undifferentiated sarcoma), 60% (malignant peripheral nerve sheath tumor), and 38% (other sarcoma)
The study was registered with the identifier NCT01653028 .
Therapeutic Applications
As of April 2025, alisertib has been investigated in clinical trials for several oncological indications, particularly in:
-
Acute myeloid leukemia
-
B cell lymphoma
-
Brain cancer
-
Mesothelioma
-
Prostate cancer
Additionally, the compound has undergone evaluation in sarcoma subtypes as detailed in the aforementioned phase II trial . According to DrugBank, alisertib has undergone 43 Phase 1 clinical trials, 26 Phase 2 trials, and 1 Phase 3 trial, indicating significant clinical investigation across multiple cancer types .
The therapeutic potential of alisertib and its sodium anhydrous form extends beyond traditional cytotoxic approaches, representing a targeted therapy directed at a specific kinase involved in mitotic regulation. This mechanistic specificity may offer advantages in terms of therapeutic index and combinatorial approaches with other anti-cancer agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume